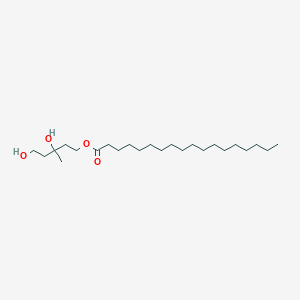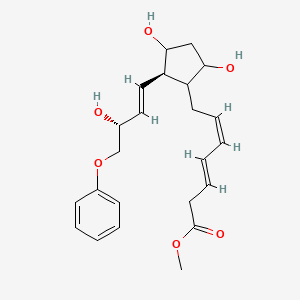
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester is a synthetic analog of prostaglandin F2-alpha. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This particular compound is known for its stability and lipophilicity, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester involves multiple steps, starting from the appropriate prostaglandin precursorThe reaction conditions typically involve the use of organic solvents such as ethanol, DMF, or DMSO, and the reactions are carried out under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is usually purified through techniques such as chromatography to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the double bonds within the molecule.
Substitution: The phenoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can lead to saturated analogs. Substitution reactions can introduce different functional groups in place of the phenoxy group .
Scientific Research Applications
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester is used in various scientific research fields:
Chemistry: As a stable analog of prostaglandin F2-alpha, it is used to study the chemical properties and reactions of prostaglandins.
Biology: It is used to investigate the biological effects of prostaglandins, particularly in reproductive biology and smooth muscle contraction.
Medicine: The compound is explored for its potential therapeutic applications, including the modulation of luteolysis and treatment of glaucoma.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The compound exerts its effects by binding to the FP receptor, a specific receptor for prostaglandin F2-alpha. This binding leads to the activation of various molecular pathways, resulting in effects such as luteolysis and smooth muscle contraction. The phenoxy group at the omega terminus enhances its binding affinity to the FP receptor, making it more potent than natural prostaglandin F2-alpha .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2-alpha: The natural form, less stable and less lipophilic.
16-Phenoxy-17,18,19,20-tetranor-prostaglandin F2-alpha: A similar compound without the methyl ester group.
Uniqueness
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester is unique due to its enhanced stability and lipophilicity, which allows for more efficient hydrolysis in tissues to generate the bioactive free acid. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
64812-67-5 |
|---|---|
Molecular Formula |
C23H30O6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl (3E,5Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hepta-3,5-dienoate |
InChI |
InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2-10,13-14,17,19-22,24-26H,11-12,15-16H2,1H3/b7-2-,8-3+,14-13+/t17-,19?,20-,21?,22?/m1/s1 |
InChI Key |
XIVGINHUYULOGM-PDNJMGDMSA-N |
Isomeric SMILES |
COC(=O)C/C=C/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](COC2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


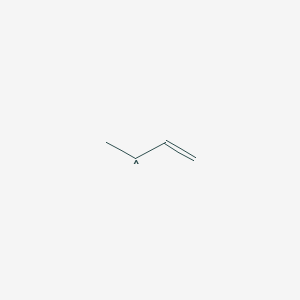
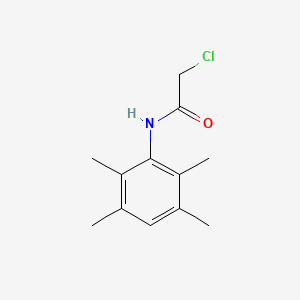
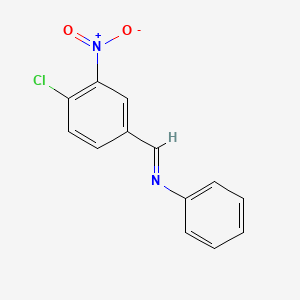
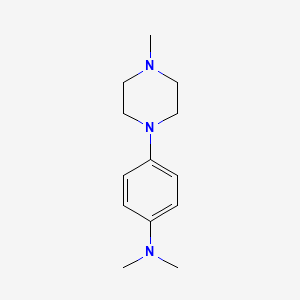
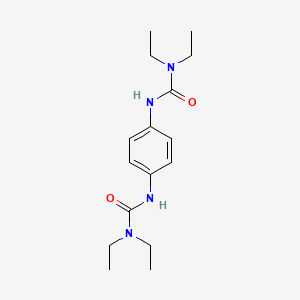
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
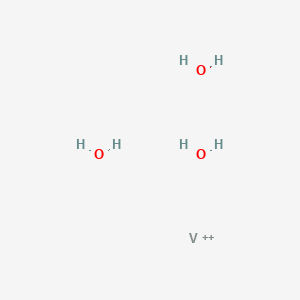
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
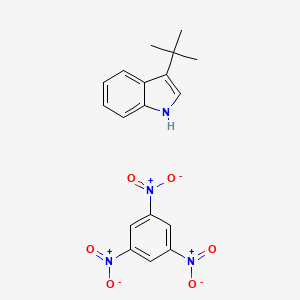
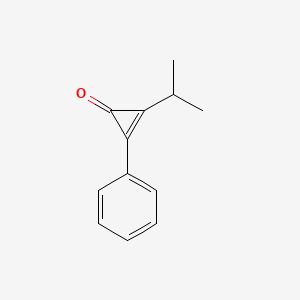
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)

